![molecular formula C16H18F3N3O4S B2695081 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705135-04-1](/img/structure/B2695081.png)
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Description
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18F3N3O4S and its molecular weight is 405.39. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Theoretical Studies
Research on compounds with similar structures to "2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole" often focuses on their crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies aim to understand the molecular geometry, intermolecular interactions, and electronic properties, which are crucial for designing drugs and materials with desired physical and chemical characteristics (Kumara et al., 2017).
Biological Activities
Compounds containing 1,3,4-oxadiazole and piperidine rings have been extensively studied for their potential biological activities. Research often explores their synthesis, spectral analysis, and evaluation against various biological targets. For instance, their antimicrobial, anti-bacterial, and anticancer properties are of significant interest due to the versatile pharmacophoric features of the 1,3,4-oxadiazole and piperidine moieties, which can interact with a broad range of biological receptors (Khalid et al., 2016).
Anticancer Potential
The anticancer potential of related compounds is explored through the synthesis of various derivatives and subsequent evaluation of their efficacy against cancer cell lines. Such studies provide insights into the structure-activity relationship (SAR), helping identify the molecular features responsible for anticancer activity and paving the way for the development of new therapeutic agents (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-10-3-4-12(25-2)13(9-10)27(23,24)22-7-5-11(6-8-22)14-20-21-15(26-14)16(17,18)19/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJSPZHHZJUCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
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